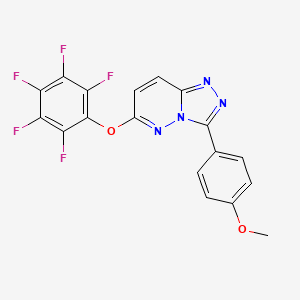![molecular formula C26H24O2 B12620376 2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene CAS No. 918825-29-3](/img/structure/B12620376.png)
2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is a chemical compound that belongs to the class of binaphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of aqueous media and chiral catalysts ensures high yields and optical purity, making the process efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used in the synthesis of optically active compounds and as a chiral catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including pharmacological properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis)1-(4-fluorophenyl)-prop-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is unique due to its specific structural features and the presence of both prop-2-en-1-yl and propoxy groups
Propiedades
Número CAS |
918825-29-3 |
|---|---|
Fórmula molecular |
C26H24O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-(2-prop-2-enoxynaphthalen-1-yl)-2-propoxynaphthalene |
InChI |
InChI=1S/C26H24O2/c1-3-17-27-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28-18-4-2/h3,5-16H,1,4,17-18H2,2H3 |
Clave InChI |
RDGWPJDXIJAHPL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)
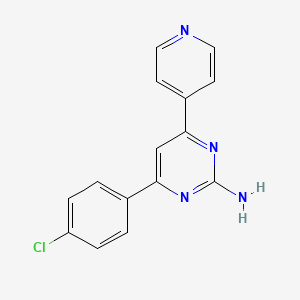
![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)

![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
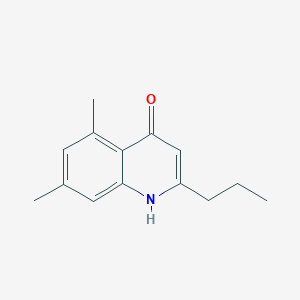
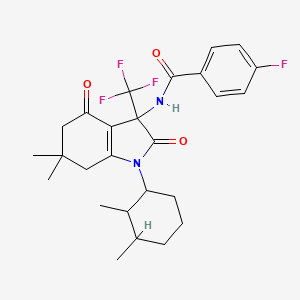
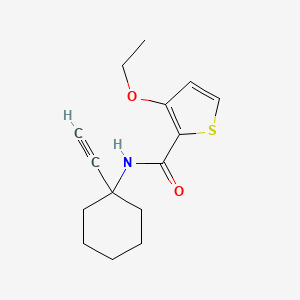
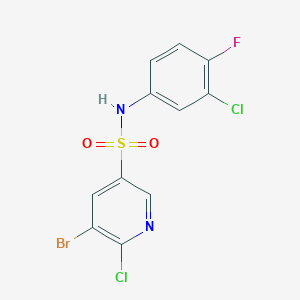
![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)
